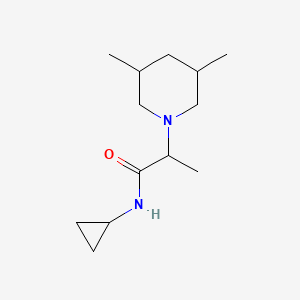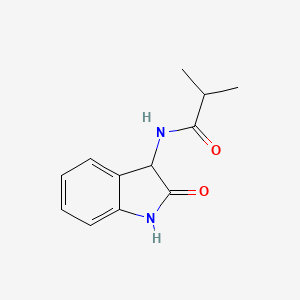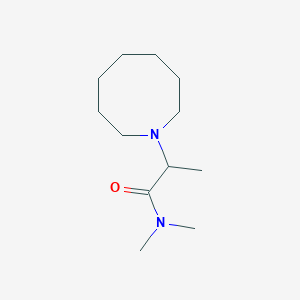![molecular formula C15H22N2OS B7516153 Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to increase the levels of these neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to have anxiolytic effects in animal models, reducing anxiety-related behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is its potential as a therapeutic agent for various neurological disorders. The compound has shown promising results in animal models, and further research is needed to determine its efficacy in humans. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully studied before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone. One of the main directions is the development of more potent and selective derivatives of this compound. Another direction is the study of its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, the compound's potential as a therapeutic agent for various neurological disorders needs to be further studied, including its efficacy and safety in humans.
Conclusion:
In conclusion, Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has shown promising results in the treatment of various neurological disorders and as an anticancer agent. However, further research is needed to determine its efficacy and safety in humans. The development of more potent and selective derivatives of this compound and the study of its potential as a therapeutic agent for various neurological disorders are some of the future directions for research on this compound.
Métodos De Síntesis
The synthesis of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone involves the reaction between cyclopentanone, thiophenemethylamine, and piperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is reduced to the final product using a reducing agent. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c18-15(14-3-1-2-4-14)17-8-6-16(7-9-17)11-13-5-10-19-12-13/h5,10,12,14H,1-4,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKGQQGUNYBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)
![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)